

# Tuspetinib in Acute Myeloid Leukemia: A Comparative Analysis of Monotherapy and Combination Therapy

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**Tuspetinib**, a potent, oral, once-daily kinase inhibitor, is emerging as a promising therapeutic agent for acute myeloid leukemia (AML). This guide provides a comprehensive comparative analysis of **Tuspetinib** as a monotherapy versus its use in combination therapies, supported by the latest clinical trial data and experimental methodologies.

### **Executive Summary**

**Tuspetinib** targets several key kinases involved in AML cell proliferation and survival, including SYK, FLT3, JAK1/2, and mutant forms of KIT.[1][2] Clinical trial data from the Phase 1/2 APTIVATE (NCT03850574) and TUSCANY (NCT03850574) studies demonstrate that while **Tuspetinib** monotherapy shows activity in relapsed or refractory (R/R) AML, its efficacy is significantly enhanced when used in combination with other anti-leukemic agents like venetoclax and azacitidine. Combination therapies have shown higher overall response rates (ORR) and complete remission (CR) rates, particularly in challenging patient populations, including those with prior venetoclax failure and adverse mutations.

## **Data Presentation: Efficacy and Safety Comparison**

The following tables summarize the quantitative data from clinical trials, offering a direct comparison between **Tuspetinib** monotherapy and combination therapies.



Table 1: Comparative Efficacy of **Tuspetinib** Monotherapy vs. Combination Therapy in R/R AML (APTIVATE Trial)

Efficacy Endpoint	Tuspetinib Monotherapy (80 mg)	Tuspetinib (80 mg) + Venetoclax (400 mg)
Overall Response Rate (ORR)		
All Patients	24% (15/63)[3]	48% (15/31)[3]
VEN-Naïve Patients	34% (10/29)[3]	67% (4/6)[3]
Prior-VEN Patients	15% (4/27)[3]	44% (11/25)[3]
Composite Complete Remission (CRc)*		
All Evaluable Patients	26.3% (at RP2D of 80 mg)[4]	25% (9/36)
VEN-Naïve Patients	30.0%[4]	43% (3/7)
Prior-VEN Patients	5.7%[4]	21% (6/29)
FLT3-mutant Patients	21.7%[5]	36% (4/11)
FLT3-wildtype Patients	15.2%[5]	20% (5/25)

<sup>\*</sup>CRc includes Complete Remission (CR), CR with incomplete hematologic recovery (CRi), CR with partial hematologic recovery (CRh), and CR with incomplete platelet recovery (CRp).

Table 2: Efficacy of Tuspetinib Triplet Therapy in Newly Diagnosed AML (TUSCANY Trial)



Efficacy Endpoint	Tuspetinib + Venetoclax + Azacitidine	
Complete Remission/CR with partial hematologic recovery (CR/CRh) Rate		
80 mg and 120 mg Tuspetinib Dose Levels	100% (6/6)[6]	
All Dose Levels (40, 80, 120 mg)	90% (9/10)[7]	
FLT3-wildtype Patients	88% (7/8)[6]	
Patients with TP53, RAS, or FLT3-ITD mutations	100%[6]	
Measurable Residual Disease (MRD) Negativity		
Among Responders	78% (7/9)[7]	

Table 3: Comparative Safety Profile of **Tuspetinib** Monotherapy vs. Combination Therapy

Adverse Events (Grade ≥3)	Tuspetinib Monotherapy	Tuspetinib + Venetoclax	Tuspetinib + Venetoclax + Azacitidine
Most Frequent Treatment-Related AEs	Neutrophil count decreased, muscular weakness[5]	Febrile neutropenia (26.6%), nausea (26.6%), pneumonia (22.8%)[4]	No dose-limiting toxicities (DLTs) reported to date[8][9]
Treatment-Related Serious AEs (SAEs)	No treatment-related non-hematologic SAEs reported[5]	Not specified in detail, but febrile neutropenia is a common SAE with venetoclax-based regimens.	No treatment-related deaths or relapses reported to date[8]

# **Experimental Protocols**

The clinical data presented is primarily from the NCT03850574 study, a Phase 1/2, open-label, multi-center trial evaluating the safety, tolerability, pharmacokinetics, and efficacy of **Tuspetinib** in patients with AML.[10]



### **Key Inclusion Criteria:**

- Morphologically documented primary or secondary AML according to WHO 2016 criteria.[11]
- For the R/R AML cohorts (APTIVATE): Refractory to at least one cycle of prior therapy or relapsed after achieving remission.[11]
- For the newly diagnosed AML cohort (TUSCANY): Ineligible for intensive induction chemotherapy.[12]
- Eastern Cooperative Oncology Group (ECOG) performance status of ≤ 2.[11]

### **Key Exclusion Criteria:**

- Diagnosis of acute promyelocytic leukemia (APL) or BCR-ABL-positive leukemia.[13]
- Active malignancy other than AML.[13]
- Clinically significant graft-versus-host-disease (GVHD) requiring treatment.[11]
- White blood cell count > 25 × 10^9/L (hydroxyurea or leukapheresis permitted to meet this criterion).[13]

### **Dosing Regimens:**

- Monotherapy (APTIVATE): Dose escalation and expansion cohorts with **Tuspetinib** administered orally once daily at doses ranging from 20 mg to 200 mg. The recommended
   Phase 2 dose (RP2D) was determined to be 80 mg daily.[5][14]
- Doublet Therapy (APTIVATE): Tuspetinib (40 mg or 80 mg) administered orally once daily in combination with venetoclax (400 mg) orally once daily in 28-day cycles.[15]
- Triplet Therapy (TUSCANY): Tuspetinib (dose escalation starting from 40 mg, then 80 mg and 120 mg) administered orally once daily in combination with standard dosing of venetoclax and azacitidine in 28-day cycles.[8][9]

### **Response Assessment:**



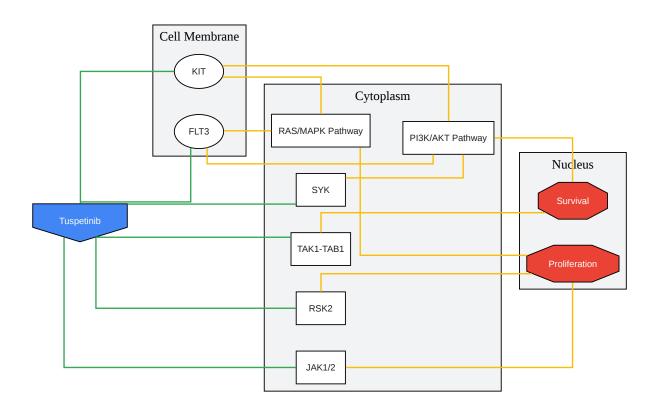
Clinical responses were evaluated using the revised International Working Group (IWG) criteria for AML.[3][5] Key definitions include:

- Complete Remission (CR): Bone marrow blasts <5%, absolute neutrophil count (ANC) ≥1.0</li>
   × 10^9/L, and platelet count ≥100 × 10^9/L.[5]
- CR with incomplete hematologic recovery (CRi): Bone marrow blasts <5%, but with residual neutropenia or thrombocytopenia.
- CR with partial hematologic recovery (CRh): Bone marrow blasts <5%, ANC ≥0.5 × 10^9/L, and platelet count ≥50 × 10^9/L.[5]

# Mandatory Visualization Signaling Pathways Inhibited by Tuspetinib

**Tuspetinib** is a multi-kinase inhibitor that targets several critical signaling pathways implicated in AML pathogenesis. The diagram below illustrates its key molecular targets.





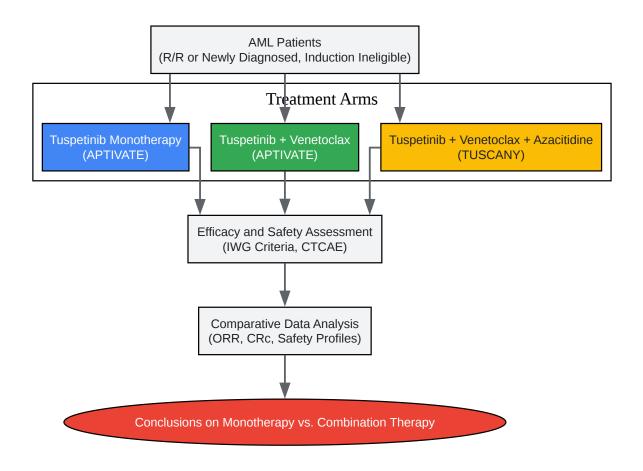
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Caption: Tuspetinib's multi-kinase inhibition mechanism.

### **Experimental Workflow for Comparative Analysis**

The logical workflow for the comparative analysis of **Tuspetinib** monotherapy and combination therapy is depicted below.





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Caption: Workflow for comparing **Tuspetinib** therapies.

### Conclusion

The available data strongly suggest that while **Tuspetinib** monotherapy has clinical activity in R/R AML, its full potential is realized in combination with other targeted agents. The doublet therapy with venetoclax demonstrates improved efficacy over monotherapy, particularly in patients who have previously failed venetoclax treatment. Furthermore, the triplet therapy of **Tuspetinib** with venetoclax and azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy has shown very promising early results, with high rates of complete remission and MRD negativity across diverse and high-risk patient populations.[7][8][16] The favorable safety profile of **Tuspetinib** in these combinations further supports its development as a cornerstone of novel therapeutic strategies for AML.[8] Ongoing and future studies will be crucial to further define the role of **Tuspetinib**-based combination therapies in the evolving landscape of AML treatment.



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